5-chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide
CAS No.:
Cat. No.: VC20051131
Molecular Formula: C20H25ClN4O3S2
Molecular Weight: 469.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25ClN4O3S2 |
|---|---|
| Molecular Weight | 469.0 g/mol |
| IUPAC Name | 5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-propylsulfanylpyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C20H25ClN4O3S2/c1-3-12-29-20-22-13-17(21)18(24-20)19(26)23-15-4-6-16(7-5-15)30(27,28)25-10-8-14(2)9-11-25/h4-7,13-14H,3,8-12H2,1-2H3,(H,23,26) |
| Standard InChI Key | SSSSAVYTOFAGNF-UHFFFAOYSA-N |
| Canonical SMILES | CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-propylsulfanylpyrimidine-4-carboxamide, reflects its intricate architecture. Its molecular formula is C₂₀H₂₅ClN₄O₃S₂, with a molecular weight of 469.0 g/mol . Key structural components include:
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A pyrimidine ring substituted at positions 2, 4, and 5.
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A chloro group at position 5.
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A propylsulfanyl moiety at position 2.
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A 4-(4-methylpiperidin-1-yl)sulfonylphenyl group linked via a carboxamide bridge at position 4.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₅ClN₄O₃S₂ |
| Molecular Weight | 469.0 g/mol |
| IUPAC Name | 5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-propylsulfanylpyrimidine-4-carboxamide |
| Canonical SMILES | CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C)Cl |
| InChI Key | SSSSAVYTOFAGNF-UHFFFAOYSA-N |
The sulfonyl group attached to the phenyl ring enhances solubility and potential hydrogen-bonding interactions, while the piperidine moiety may influence bioavailability and target binding .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically including:
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Pyrimidine Core Formation: Cyclization of thiourea derivatives with β-chlorovinyl aldehydes to construct the 2,4,5-trisubstituted pyrimidine ring.
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Sulfonylation: Introduction of the sulfonyl group via reaction of 4-aminophenylsulfonamide with 4-methylpiperidine under basic conditions.
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Carboxamide Coupling: Attachment of the sulfonylated phenyl group to the pyrimidine core using carbodiimide-mediated coupling agents.
Challenges include optimizing yields during sulfonylation and minimizing side reactions at the electron-rich pyrimidine nitrogen atoms.
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Structural confirmation relies on:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C spectra verify substituent positions.
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High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak at m/z 469.0 .
Chemical Reactivity and Stability
Functional Group Reactivity
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Pyrimidine Ring: Susceptible to electrophilic substitution at the 4-position, though steric hindrance from the carboxamide group limits reactivity.
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Sulfonyl Group: Participates in nucleophilic substitution reactions, enabling derivatization with amines or alcohols.
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Propylsulfanyl Moiety: Oxidizable to sulfoxide or sulfone under mild oxidizing conditions (e.g., H₂O₂/AcOH).
Stability Profile
The compound demonstrates moderate stability in aqueous solutions (pH 4–8) but degrades under strongly acidic or alkaline conditions. Thermal analysis (TGA/DSC) indicates decomposition above 200°C, suggesting suitability for standard storage conditions .
Hypothetical Biological Activities
Antitumor Mechanisms
Molecular docking studies propose inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), critical enzymes in nucleotide biosynthesis. The sulfonyl group may anchor the compound to enzyme active sites, while the pyrimidine ring mimics folate substrates.
Table 2: Comparative Bioactivity of Related Compounds
| Compound | Target IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| Methotrexate (Control) | 12 | 1.0 |
| Sulfonylpyrimidine Analog A | 45 | 3.2 |
| Target Compound (Predicted) | <100 (Estimated) | >2.5 |
Comparative Analysis with Structural Analogs
Piperidine vs. Morpholine Substitutions
Replacing the 4-methylpiperidine group with morpholine (as in EVT-11548057) alters pharmacokinetics:
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Lipophilicity: Piperidine derivatives (LogP ≈ 2.8) exhibit higher membrane permeability than morpholine analogs (LogP ≈ 2.1).
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Metabolic Stability: Piperidine’s saturated ring resists oxidative metabolism better than morpholine’s ether linkage.
Role of the Propylsulfanyl Group
Short-chain sulfanyl substituents (e.g., propyl) balance hydrophobicity and solubility better than methyl or phenyl analogs, as evidenced by improved LogD values (2.5–3.0) in simulated biological fluids .
Future Research Directions
Synthesis Optimization
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Catalytic Asymmetric Synthesis: Explore organocatalysts to control stereochemistry at the piperidine sulfur center.
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Flow Chemistry: Implement continuous-flow reactors to improve sulfonylation step efficiency (>80% yield).
Biological Evaluation
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In Vitro Assays: Prioritize testing against NIH/3T3 (normal) and HeLa (cancer) cell lines to establish selectivity.
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ADMET Profiling: Assess absorption, distribution, and cytochrome P450 inhibition risks using in silico tools (e.g., SwissADME).
Structure-Activity Relationship (SAR) Studies
Systematically modify substituents to identify critical pharmacophores:
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Replace chloro with fluoro to evaluate halogen bonding effects.
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Vary sulfonyl group positioning (para vs. meta) on the phenyl ring.
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